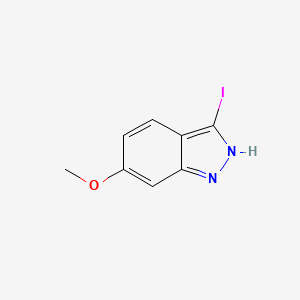

3-Iodo-6-methoxy-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXDNTHWTHMKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650582 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-46-4, 936138-17-9 | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-methoxy-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 3-Iodo-6-methoxy-1H-indazole: Synthesis, Characterization, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-6-methoxy-1H-indazole (CAS No. 936138-17-9), a key heterocyclic building block in medicinal chemistry and drug development.[1] This document details a robust and reproducible laboratory-scale synthesis protocol, delves into the mechanistic underpinnings of the synthetic strategy, and offers a thorough guide to the structural elucidation of the final product using modern analytical techniques. Designed for researchers, scientists, and drug development professionals, this whitepaper combines theoretical principles with practical, field-proven insights to ensure both a deep understanding and successful execution of the described procedures.

Introduction: The Significance of this compound

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently found in biologically active compounds, most notably as protein kinase inhibitors. The functionalization of the indazole core is a critical aspect of drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of an iodine atom at the C3 position, as in this compound, is of particular strategic importance. This iodo-substituent serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular diversity. The 6-methoxy group, in turn, modulates the electronic properties of the indazole ring, influencing its reactivity and interaction with biological targets.

This guide will provide a step-by-step methodology for the synthesis of this valuable intermediate via the direct iodination of 6-methoxy-1H-indazole and a detailed protocol for its subsequent characterization.

Synthesis of this compound

The most common and efficient method for preparing 3-iodoindazoles is through the direct electrophilic iodination of the corresponding indazole precursor.[2] This approach is favored for its operational simplicity and high yields.

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The C3 position of the indazole ring is nucleophilic and susceptible to attack by an electrophilic iodine species. The reaction is typically performed under basic conditions, which facilitates the deprotonation of the indazole N-H, increasing the electron density of the heterocyclic ring system and enhancing its reactivity towards electrophiles.[2]

A plausible mechanism involves the in-situ formation of an electrophilic iodine species from molecular iodine (I₂). The base (e.g., KOH) deprotonates the 6-methoxy-1H-indazole at the N1 position, forming the indazolide anion. This anion, a more potent nucleophile, then attacks the iodine molecule, leading to the formation of the C-I bond at the C3 position and displacement of an iodide ion.

Experimental Protocol

This protocol is based on established methods for the C3-iodination of indazoles.[2][3]

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |

| 6-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | 1.0 equiv | >98% Purity |

| Iodine (I₂) | I₂ | 253.81 | 1.1 equiv | |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.0 equiv | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~10 mL/g | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | Aqueous Solution |

| Brine | NaCl(aq) | - | As needed | Saturated Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 equiv).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material) to dissolve the indazole.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium hydroxide (KOH, 2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension for 15 minutes.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.1 equiv) in a minimum amount of DMF. Add this iodine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

-

Work-up:

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine (the organic layer will turn from brown/purple to pale yellow).

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 936138-17-9[1][4][5] |

| Molecular Formula | C₈H₇IN₂O[1] |

| Molecular Weight | 274.06 g/mol [1] |

| Appearance | Solid[6] |

| Purity | Typically >95-97% after purification[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is the most informative tool for confirming the substitution pattern on the aromatic rings. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Position 1) | ~13.5 | broad singlet | - |

| H -4 | ~7.6 | d | ~8.8 |

| H -7 | ~7.2 | d | ~2.2 |

| H -5 | ~6.8 | dd | ~8.8, ~2.2 |

| OCH ₃ (Position 6) | ~3.8 | s | - |

Causality: The broad singlet for the N-H proton is characteristic and its chemical shift is solvent-dependent. The protons on the benzene ring (H-4, H-5, H-7) form a distinct three-proton spin system. The methoxy group at C6 is a singlet, as its protons are not coupled to any others.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Methoxy, C H₃) | ~55.5 |

| C -I (Position 3) | ~90 |

| Aromatic C -H | 95 - 125 |

| Aromatic Quaternary C | 120 - 160 |

Causality: The most upfield signal in the aromatic region is typically the carbon bearing the iodine (C3), due to the heavy atom effect. The carbon attached to the methoxy group (C6) will appear significantly downfield due to the oxygen's deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Technique | Expected m/z | Interpretation |

| ESI-MS (+) | 275.97 | [M+H]⁺ |

| HRMS (High-Res) | 274.9657 | Calculated for C₈H₇IN₂O |

Causality: The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) provides direct evidence of the compound's molecular formula. The characteristic isotopic pattern of iodine would also be observable.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Iodine (I₂): Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and serious eye irritation and may cause respiratory irritation.[13][14][15] It can cause damage to organs (specifically the thyroid) through prolonged or repeated exposure.[14][15] Avoid creating dust.[13][15]

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen.

-

Indazole Derivatives: While specific toxicity data for this compound is not widely available, it should be handled with care as a potentially bioactive and harmful compound.[11] Avoid contact with skin and eyes and prevent inhalation.[11]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

Conclusion

This guide has outlined a reliable and well-understood pathway for the synthesis of this compound. The direct C3-iodination of 6-methoxy-1H-indazole is an efficient method that provides a crucial intermediate for pharmaceutical research and development. The characterization data and protocols described herein provide a self-validating framework for researchers to confirm the successful synthesis and purity of the target compound. By understanding the causality behind the experimental choices and adhering to strict safety protocols, scientists can confidently produce this valuable chemical building block for further synthetic elaboration.

References

- 1. 936138-17-9 | this compound - Moldb [moldb.com]

- 2. soc.chim.it [soc.chim.it]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. CAS 936138-17-9: this compound | CymitQuimica [cymitquimica.com]

- 6. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. physics.purdue.edu [physics.purdue.edu]

- 14. fishersci.com [fishersci.com]

- 15. pentachemicals.eu [pentachemicals.eu]

Spectroscopic Characterization of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

Molecular Structure and Physicochemical Properties

3-Iodo-6-methoxy-1H-indazole is a substituted indazole with a molecular formula of C₈H₇IN₂O and a molecular weight of 274.06 g/mol .[1][2] The strategic placement of the iodo group at the 3-position and the methoxy group at the 6-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding this structure is paramount for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[3] For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall molecular architecture.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | ~13.0 | br s | - |

| H4 | ~7.5 | d | ~9.0 |

| H7 | ~7.0 | d | ~2.0 |

| H5 | ~6.8 | dd | ~9.0, ~2.0 |

| OCH₃ | ~3.8 | s | - |

Expertise & Experience Insight: The broad singlet for the N-H proton is characteristic of indazoles and is due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The downfield shift of H4 is attributed to the anisotropic effect of the adjacent pyrazole ring. The methoxy group's protons appear as a sharp singlet, as expected.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectral data are presented in Table 2. These predictions are based on the known effects of iodo and methoxy substituents on the indazole ring system.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90 |

| C3a | ~140 |

| C4 | ~122 |

| C5 | ~110 |

| C6 | ~160 |

| C7 | ~98 |

| C7a | ~142 |

| OCH₃ | ~56 |

Expertise & Experience Insight: The C3 carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect. Conversely, the C6 carbon attached to the electron-donating methoxy group will be deshielded.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for observing the exchangeable N-H proton.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-64 (dependent on sample concentration)[3]

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.[3]

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3100 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic, -OCH₃) | Stretching | 2950 - 2850 |

| C=C (aromatic) | Stretching | 1620 - 1450 |

| C-O (aryl ether) | Stretching | 1250 - 1200 (strong) |

| C-I | Stretching | 600 - 500 |

Trustworthiness Insight: The presence of a broad absorption band in the 3300-3100 cm⁻¹ region would be a strong indicator of the N-H stretch, a key feature of the 1H-indazole tautomer. The strong C-O stretching band is diagnostic for the methoxy substituent.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.[1]

-

Sample Preparation:

-

Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

-

Place a single, clean salt plate (KBr or NaCl) on a clean surface.

-

Apply one or two drops of the sample solution onto the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed peak positions with the expected values for the functional groups in the molecule.

-

Diagram 2: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [C₈H₇IN₂O + H]⁺ | 274.9676 |

Authoritative Grounding: The accurate mass measurement allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation.[4] The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules like N₂ or HCN.

Experimental Protocol for ESI-MS Data Acquisition

This protocol provides a standardized method for obtaining high-resolution mass spectra.[5][6]

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[5]

-

If necessary, add a small amount of formic acid to the final solution to promote protonation.

-

Filter the solution if any particulate matter is present.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

Analyze any significant fragment ions to gain further structural insights.

-

Diagram 3: ESI-MS Logical Flow

Caption: The logical process of Electrospray Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide provides a robust framework based on predicted data and established protocols, experimental verification remains the gold standard. The provided methodologies for NMR, IR, and MS are designed to be self-validating and will enable researchers to confidently elucidate the structure of this and other novel chemical entities.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Database for Faster Structural Data | CAS [cas.org]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. benchchem.com [benchchem.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 3-Iodo-6-methoxy-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, have cemented its role in the development of numerous therapeutic agents.[1][2] Marketed drugs such as the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®) feature this core, underscoring its significance in targeting critical biological pathways.[3]

Functionalization of the indazole ring is key to modulating its pharmacological activity. Specifically, substitution at the C3 position offers a direct vector for introducing diversity and tailoring molecular properties. This guide provides an in-depth technical overview of 3-Iodo-6-methoxy-1H-indazole , a key heterocyclic building block whose strategic functionalization makes it an invaluable tool for drug discovery programs. We will explore its fundamental properties, a robust synthesis protocol, its reactivity, and its application as a strategic intermediate in the synthesis of complex molecular architectures.

PART 1: Core Compound Identification and Physicochemical Profile

Precise identification and understanding the physicochemical properties of a starting material are foundational to any successful synthetic campaign. This compound is a stable, solid compound under standard conditions, making it a reliable reagent in a laboratory setting.

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 936138-17-9 | [4][5][6][7] |

| Molecular Formula | C₈H₇IN₂O | [4][5][6] |

| Molecular Weight | 274.06 g/mol | [4][5] |

| Appearance | Solid (Typical) | [8] |

| Purity | ≥95% (Typical Commercial Grade) | [5][6] |

| Boiling Point | 393.1°C at 760 mmHg (Predicted) | [4] |

| SMILES | COC1=CC2=C(C=C1)C(I)=NN2 | [5] |

| InChI | InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | [6] |

| Storage | 2-8 °C, protected from light | [5] |

PART 2: Synthesis and Chemical Reactivity

The Rationale for C3-Iodination

The functionalization of the indazole C3 position is a critical step for diversification. Direct halogenation, particularly iodination, is a highly effective strategy for installing a versatile chemical handle. The C3-iodo group is an excellent leaving group and a key participant in a wide array of metal-catalyzed cross-coupling reactions. While various methods exist for indazole halogenation, the direct iodination of an N-unprotected indazole using molecular iodine (I₂) under basic conditions is a common and efficient approach.[9] The electron-rich nature of the indazole ring facilitates electrophilic substitution, and the C3 position is often kinetically and thermodynamically favored for this reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a validated, self-consistent method derived from established procedures for the C3-iodination of indazole scaffolds.[9] The starting material, 6-methoxy-1H-indazole, can be synthesized via established literature methods or procured from commercial suppliers.

Objective: To synthesize this compound via electrophilic iodination of 6-methoxy-1H-indazole.

Materials:

-

6-methoxy-1H-indazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of indazole).

-

Addition of Base: Add powdered Potassium Hydroxide (KOH, 2.5 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes. Expertise Note: The base acts to deprotonate the indazole, forming the more nucleophilic indazolide anion, which significantly accelerates the rate of electrophilic attack by iodine.

-

Iodination: In a separate container, dissolve Iodine (I₂, 1.5 eq) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is typically exothermic; maintain the temperature below 35°C with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Workup - Iodine Removal: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution portion-wise until the characteristic dark color of excess iodine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity. The carbon-iodine bond at the C3 position is the key functional handle for building molecular complexity. It readily participates in cornerstone reactions of modern organic synthesis, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form substituted vinyl-indazoles.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindazole derivatives.

-

Stille Coupling: Reaction with organostannanes for C-C bond formation.

The 6-methoxy group is not merely a spectator. This electron-donating group modulates the electronic properties of the indazole ring system, which can influence reaction rates and regioselectivity. Furthermore, it can serve as a key pharmacophoric element, potentially forming hydrogen bonds with target proteins or being a site for metabolic modification.

PART 3: Application in Drug Discovery Workflow

This compound is classified as a heterocyclic building block, a foundational component used to construct more elaborate drug candidates.[4] Its utility is best visualized as the starting point in a divergent synthetic strategy, where the C3-iodo position allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Logical Workflow: From Building Block to Lead Candidate

The diagram below illustrates a typical workflow in a medicinal chemistry program utilizing this compound. The initial Suzuki coupling reaction is a robust and widely used method to explore chemical space by introducing a variety of substituents at the C3 position.

Caption: Drug discovery workflow using this compound.

This iterative process, enabled by the versatile reactivity of the C3-iodo group, allows scientists to systematically probe the chemical space around the indazole core to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

PART 4: Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount. This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [11] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Note: This information is based on available data for this compound and related structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[13][14]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. 936138-17-9 | this compound - Moldb [moldb.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. This compound | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 9. soc.chim.it [soc.chim.it]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 3-IODO-6-METHOXY-4-METHYL (1H)INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 14. echemi.com [echemi.com]

solubility and stability of 3-Iodo-6-methoxy-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-6-methoxy-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the (CAS No. 936138-17-9), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of physical organic chemistry to predict its behavior. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles, crucial for advancing preclinical and formulation development. The methodologies are designed to generate robust, reliable data compliant with industry standards.

Introduction: The Significance of this compound

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds. Indazoles are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.[2][3] The specific substituents on this molecule—a halogen atom (iodine) at the 3-position and an electron-donating methoxy group at the 6-position—are expected to critically influence its physicochemical properties.

A thorough characterization of solubility and stability is a non-negotiable cornerstone of the drug development process. These parameters directly impact a compound's bioavailability, formulation strategy, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide serves as a foundational resource for researchers embarking on the characterization of this promising molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 936138-17-9 | [1][4][5] |

| Molecular Formula | C₈H₇IN₂O | [1][4][5] |

| Molecular Weight | 274.06 g/mol | [4] |

| Physical Form | Solid | Inferred from related compounds[6] |

| Purity | Typically ≥95% | [1][5] |

| Storage | 2-8 °C | [1] |

Solubility Profile: Predictions and Experimental Determination

Solubility dictates the rate and extent to which a compound can dissolve in a solvent to form a homogenous solution. For drug candidates, aqueous solubility is a key determinant of oral bioavailability.

Predicted Solubility Characteristics

The molecular structure of this compound provides clues to its likely solubility behavior.

-

Aqueous Solubility : The presence of the N-H group in the indazole ring allows for hydrogen bonding, which may contribute to some degree of aqueous solubility.[7] However, the molecule is dominated by nonpolar features: the bicyclic aromatic core and, most significantly, the large, lipophilic iodine atom. This suggests that the overall aqueous solubility is likely to be low. By analogy, other substituted aromatic compounds are generally slightly soluble to insoluble in water.[7]

-

Organic Solvent Solubility : Due to its significant nonpolar character, this compound is anticipated to exhibit much greater solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask technique. Its successful execution relies on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol). The visible presence of excess solid is critical to guarantee saturation.

-

Equilibration : Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium, which is typically 24 to 72 hours. A preliminary kinetic assessment (sampling at multiple time points) is recommended to confirm the optimal equilibration time.

-

Sample Processing : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Separation : Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any remaining suspended microparticles.

-

Quantification : Accurately dilute the clarified supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Solubility Summary

All experimentally determined solubility values should be recorded systematically.

Table 2: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| DMSO | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

Chemical stability determines a compound's shelf-life and susceptibility to degradation under various environmental conditions. Identifying potential liabilities early is crucial for guiding formulation and packaging decisions.

Predicted Stability Characteristics

The structure of this compound contains several functional groups that could be susceptible to degradation:

-

Photostability : The carbon-iodine bond is known to be labile and can undergo homolytic cleavage upon exposure to UV or visible light, leading to de-iodination via a radical mechanism.[7] Aromatic systems themselves can also be sensitive to photodegradation.[8]

-

Oxidative Stability : The electron-rich indazole ring system may be susceptible to oxidation. Studies on similar heterocyclic moieties, like imidazoles, show they are liable to base-mediated autoxidation and can be degraded by oxidizing agents like hydrogen peroxide.[8]

-

Hydrolytic Stability : The compound is not expected to have major hydrolytic liabilities under neutral conditions, as it lacks readily hydrolyzable groups like esters or amides. However, stability should be confirmed across a range of pH values, as extreme pH can sometimes catalyze ring-opening or other reactions in heterocyclic systems.

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to rapidly identify likely degradation products and pathways. The goal is to achieve 5-20% degradation, enough to detect and characterize degradants without destroying the molecule entirely.[7]

Methodology: A stock solution of this compound (e.g., in acetonitrile or methanol) is diluted into various stress condition media. A control sample (unstressed) is analyzed at the initial time point.

-

Acidic Hydrolysis : Dilute with 0.1 N HCl. Store at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis : Dilute with 0.1 N NaOH. Store at room or elevated temperature.

-

Oxidative Degradation : Dilute with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Stress (Solid State) : Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability (Solution & Solid State) : Expose the solid compound and a solution (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or cool white/UV fluorescent lamps). Include a dark control sample wrapped in aluminum foil.

Analysis : At specified time points (e.g., 1, 3, 7, 14 days), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradants). Peak purity analysis using a photodiode array (PDA) detector and identification of degradants by LC-MS are essential.

Visualization: Potential Degradation Pathway

Caption: Plausible Degradation Pathways for this compound.

Conclusion and Forward Outlook

While specific experimental data for this compound remains limited in public literature, a robust scientific framework allows for strong predictions of its behavior. It is anticipated to be a compound with low aqueous solubility and better solubility in organic solvents. Its primary stability liability is likely photolytic degradation due to the carbon-iodine bond, with potential susceptibility to oxidation.

The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to systematically and accurately characterize the solubility and stability of this molecule. The generation of such data is a critical step in de-risking its development and unlocking its full potential as a therapeutic candidate or research tool.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 936138-17-9 | this compound - Moldb [moldb.com]

- 5. This compound | CAS:936138-17-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Regioselective Iodination of 6-Methoxy-1H-indazole

Abstract

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with halogenated derivatives serving as versatile building blocks for constructing complex molecular architectures. Among these, 3-iodo-6-methoxy-1H-indazole is a particularly valuable intermediate, enabling further elaboration through cross-coupling reactions. This technical guide provides an in-depth analysis of the synthetic routes for the regioselective iodination of 6-methoxy-1H-indazole. We will explore the mechanistic underpinnings of the key methodologies, compare reaction conditions, and provide field-proven, step-by-step protocols suitable for a research and drug development setting. The focus is on providing a causal understanding of experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Importance of this compound

The indazole ring system is a privileged scaffold frequently found in biologically active compounds, including potent protein kinase inhibitors used in oncology.[1] The ability to selectively introduce a halogen at the C3 position is of high strategic importance, as this site is often a key vector for molecular diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

The target molecule, this compound (CAS No. 936138-17-9), combines this strategic iodo-handle with a 6-methoxy substituent.[3] The methoxy group, an electron-donating group, modulates the electronic properties of the indazole core, influencing both its reactivity and its potential biological interactions. This guide focuses on the direct C-H iodination of the 6-methoxy-1H-indazole core, a process that must be controlled to achieve exclusive regioselectivity at the C3 position.

Mechanistic Rationale: The Basis for C3 Regioselectivity

The iodination of indazole is a classic example of electrophilic aromatic substitution. The indazole ring system is inherently electron-rich, but the reactivity is not uniform across the scaffold. The C3 position of the pyrazole ring is the most nucleophilic and sterically accessible site for electrophilic attack.[1][4]

This high reactivity is attributed to the electronic nature of the bicyclic system. The nitrogen at the N1 position acts as an electron-donating group through resonance, increasing the electron density at C3. While the 6-methoxy group activates the benzene ring, the pyrazole ring's inherent reactivity directs the electrophilic iodinating agent preferentially to the C3 position. Most iodination procedures for unprotected indazoles are performed under basic conditions.[1] The base deprotonates the N1-H, forming the highly nucleophilic indazolide anion, which further enhances the rate of electrophilic substitution at C3.

References

Introduction: The Strategic Importance of Substituted Indazoles

An In-Depth Technical Guide to the Structural Elucidation of 3-Iodo-6-methoxy-1H-indazole Isomers

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] The compound this compound is a highly valuable synthetic intermediate; the methoxy group modifies electronic properties and solubility, while the iodine at the C3 position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

However, the synthesis of N-substituted indazoles is frequently complicated by a fundamental chemical challenge: the formation of constitutional isomers.[5][6][7] Alkylation or acylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of products with distinct physicochemical and pharmacological properties.[8] The thermodynamically more stable 1H-tautomer generally predominates, but the 2H-tautomer can be kinetically favored under certain reaction conditions.[5][9][10]

For researchers, scientists, and drug development professionals, the unambiguous structural determination of these isomers is not merely an academic exercise—it is a critical step for ensuring efficacy, safety, and intellectual property protection. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound isomers, moving beyond simple data reporting to explain the causality behind our analytical choices.

The Isomeric Challenge: N1 vs. N2 Substitution

The core of the elucidation problem lies in the annular tautomerism of the indazole ring.[9][11] When an N-H indazole is subjected to an alkylation reaction, two primary products can form: the N1-substituted isomer and the N2-substituted isomer.

Caption: The two primary constitutional isomers resulting from N-alkylation.

These isomers often exhibit similar polarities, making their separation by standard column chromatography challenging and necessitating robust analytical confirmation of the isolated products.[12]

The Analytical Toolkit: A Multi-pronged Spectroscopic Approach

A definitive structural assignment requires the synergistic use of multiple analytical techniques. No single method provides a complete picture, but together, they form a self-validating system.

Mass Spectrometry (MS): The First Checkpoint

The initial step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying that the isolated compound has the correct molecular formula.

-

Physicochemical Properties of this compound

Property Value Reference CAS Number 936138-17-9 [13][14] Molecular Formula C₈H₇IN₂O [13][14]

While standard electron ionization (EI) mass spectrometry can induce fragmentation, the fragmentation patterns of N1 and N2 isomers are often too similar for unambiguous differentiation.[15][16] However, the presence of a single iodine atom is easily confirmed by its characteristic isotopic signature, which is monoisotopic (¹²⁷I) and does not produce a significant M+2 peak, unlike chlorine or bromine.[17][18]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[19]

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer operating in a positive ion electrospray mode (ESI+).

-

Data Acquisition: Infuse the sample directly or via LC coupling. Acquire the spectrum, ensuring the mass accuracy is within 5 ppm.

-

Validation: Confirm the observed mass matches the theoretical mass for the protonated molecule [M+H]⁺ (C₈H₈IN₂O⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is the most powerful technique for distinguishing between N1 and N2 substituted indazoles.[5][20] The differing electronic environments of the benzenoid (N1) and quinonoid (N2) systems lead to predictable and diagnostic differences in the chemical shifts of specific protons and carbons.[5][21]

While a full assignment is always recommended, several key resonances serve as reliable indicators for the position of substitution.

-

H7 Proton: In N1-substituted isomers, the H7 proton is significantly deshielded due to the anisotropic effect of the pyrazole ring's lone pair on N2.[5]

-

H3 Proton: In N2-substituted isomers, the H3 proton is typically shielded (appears at a lower frequency) relative to the same proton in the N1 isomer.[5][8]

-

C3 and C7a Carbons: The chemical shifts of the carbon atoms at the ring junction (C3a and C7a) and the substituted carbon (C3) are also distinct between the two isomers.[5]

-

Comparative NMR Chemical Shift Ranges for N-Alkyl-3-iodo-6-methoxy-indazole Isomers

Nucleus N1 Isomer (Benzenoid) N2 Isomer (Quinonoid) Rationale for Difference H7 More Deshielded (Higher ppm) Less Deshielded (Lower ppm) Anisotropic effect of N2 lone pair in N1 isomer. H3 N/A (Substituted) N/A (Substituted) - C3 Diagnostic Shift Different Diagnostic Shift Change in electronic structure (benzenoid vs. quinonoid). | C7a | Diagnostic Shift | Different Diagnostic Shift | Change in electronic structure at the ring fusion. |

While 1D NMR provides strong evidence, two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy offers definitive, irrefutable proof of connectivity.[22][23] This experiment detects long-range (2-3 bond) correlations between protons and carbons. The causality is simple: the protons on the alpha-carbon of the N-alkyl group will show a correlation to the carbon atoms of the indazole ring that are three bonds away.

-

For an N1-substituted isomer , a ³J-coupling correlation will be observed between the N-CH ₂ protons and the C7a carbon. No correlation to C3 will be seen.[22][23]

-

For an N2-substituted isomer , a ³J-coupling correlation will be observed between the N-CH ₂ protons and the C3 carbon. No correlation to C7a will be seen.[22][23]

This single experiment provides a self-validating system for assignment.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 13. chemshuttle.com [chemshuttle.com]

- 14. 936138-17-9 | this compound - Moldb [moldb.com]

- 15. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. research.rug.nl [research.rug.nl]

- 21. researchgate.net [researchgate.net]

- 22. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

The Evolving Synthesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

Part 1: The Indazole Core: A Cornerstone in Medicinal Chemistry

Introduction to the Indazole Scaffold: Structural Features and Tautomerism

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a prominent structural motif in contemporary medicinal chemistry.[1] Its unique electronic properties, arising from the presence of two nitrogen atoms within the five-membered ring, contribute to its ability to engage in a variety of biological interactions. The indazole core exists in three tautomeric forms: the thermodynamically more stable 1H-indazole, the 2H-indazole, and the less common 3H-indazole.[2] The predominance of the 1H-tautomer is a crucial consideration in synthetic design and biological activity, as the position of the N-H proton significantly influences the molecule's hydrogen bonding capacity and overall stereoelectronic profile.

The "Privileged" Status of Indazoles in Drug Discovery

The term "privileged scaffold" is bestowed upon molecular frameworks that can serve as ligands for a diverse range of biological targets. The indazole nucleus has earned this distinction through its presence in a multitude of clinically successful drugs.[1] Its rigid structure provides a well-defined orientation for appended functional groups, while the nitrogen atoms offer sites for hydrogen bonding and coordination with biological macromolecules.

A testament to the therapeutic importance of substituted indazoles is their incorporation into several FDA-approved drugs. For instance, Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors used in cancer therapy, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[3] These examples underscore the versatility of the indazole scaffold in addressing a wide array of diseases.

A Glimpse into the Historical Context of Indazole Synthesis

The journey of indazole synthesis began in the late 19th century with the pioneering work of Emil Fischer, who is credited with the first synthesis of an indazole derivative in 1883.[1][4] His work laid the foundation for the development of classical synthetic routes that are still in use today.[1] Over the decades, the synthetic chemist's toolkit for constructing the indazole core has expanded dramatically, evolving from harsh, classical methods to sophisticated, highly selective transition-metal-catalyzed and metal-free strategies. This guide will navigate through this rich history, from its foundational discoveries to the cutting-edge methodologies of the 21st century.

Part 2: Classical Routes to the Indazole Nucleus

The early methods for indazole synthesis, while often requiring stringent conditions, are foundational to the field and still find application in certain contexts. These classical routes typically involve intramolecular cyclization reactions of appropriately substituted benzene derivatives.

The Jacobson Synthesis and its Modifications

The Jacobson synthesis, a cornerstone of classical indazole preparation, involves the diazotization of o-toluidine derivatives followed by an intramolecular cyclization.[2][5] The reaction proceeds through a diazonium salt intermediate, which then undergoes an intramolecular azo coupling with the ortho-methyl group.

Mechanism of the Jacobson Synthesis:

The mechanism involves the initial formation of a diazonium salt from the o-toluidine precursor. This is followed by a deprotonation of the ortho-methyl group, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium group to form the indazole ring.

Caption: Mechanism of the Jacobson Indazole Synthesis.

Experimental Protocol: A Representative Jacobson Synthesis

-

Materials: o-Toluidine (1.0 eq), Sodium Nitrite (1.1 eq), Acetic Acid.

-

Procedure:

-

Dissolve the o-toluidine derivative in acetic acid and cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Neutralize the reaction with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Purify the crude product by crystallization or column chromatography.

-

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines in the presence of a base.[1][6] This reaction is particularly valuable as it provides a direct route to the less common 2H-indazole tautomer.

In-depth Mechanism of the Davis-Beirut Reaction:

The reaction is initiated by the deprotonation of the benzylic carbon of the o-nitrobenzylamine by a base, forming a carbanion. This carbanion then attacks the nitro group, leading to a cyclic intermediate that subsequently eliminates water to afford the 2H-indazole.

Caption: Mechanism of the Davis-Beirut Reaction.

Experimental Protocol: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction

-

Materials: N-Substituted-2-nitrobenzylamine (1.0 eq), Potassium Hydroxide (2.0 eq), Ethanol.

-

Procedure:

-

Dissolve the N-substituted-2-nitrobenzylamine in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the reaction mixture.

-

Heat the reaction to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and neutralize with an acid (e.g., HCl).

-

Extract the product with an organic solvent and purify by column chromatography.[1]

-

| Entry | Amine Substituent | Yield (%) | Reference |

| 1 | Phenyl | 75 | [1] |

| 2 | Benzyl | 82 | [1] |

| 3 | p-Tolyl | 78 |

The Cadogan-Sundberg Synthesis

The Cadogan-Sundberg synthesis provides a route to indoles and can be adapted for indazole synthesis from o-nitrostyrenes using trivalent phosphorus reagents, such as triethyl phosphite. The reaction proceeds through a reductive cyclization mechanism.

Mechanistic Pathway of the Cadogan-Sundberg Synthesis:

The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a nitroso intermediate. This is followed by a further deoxygenation to a nitrene, which then undergoes an intramolecular cyclization onto the adjacent double bond to form the indazole ring.

Part 3: The Modern Era of Indazole Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of the indazole core has been no exception. Palladium, copper, and rhodium catalysts have enabled milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to their classical counterparts.

Palladium-Catalyzed Intramolecular C-N Bond Formation

Palladium catalysis has been extensively employed for the intramolecular C-N bond formation to construct the indazole ring, most commonly from o-haloaryl hydrazones.[7][8]

Mechanism of Palladium-Catalyzed Indazole Synthesis:

The catalytic cycle is thought to involve:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-halide bond of the o-haloaryl hydrazone.

-

Deprotonation: A base deprotonates the hydrazone nitrogen.

-

Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the C-N bond of the indazole ring and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycle for Palladium-Catalyzed Indazole Synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles

-

Materials: 2-Bromobenzaldehyde arylhydrazone (1.0 eq), Pd(OAc)₂ (0.02 eq), dppf (0.03 eq), NaO-t-Bu (1.5 eq), Toluene.

-

Procedure:

-

To an oven-dried flask, add the 2-bromobenzaldehyde arylhydrazone, Pd(OAc)₂, dppf, and NaO-t-Bu.

-

Evacuate and backfill the flask with an inert gas (e.g., argon).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 15 hours.

-

Cool the reaction, dilute with an organic solvent, and wash with water.

-

Purify the product by column chromatography.[7]

-

| Entry | Aryl Substituent on Hydrazine | Yield (%) | Reference |

| 1 | Phenyl | 84 | [7] |

| 2 | 4-Methoxyphenyl | 88 | [7] |

| 3 | 4-Chlorophenyl | 75 | [7] |

Copper-Catalyzed Cyclizations: A Cost-Effective Alternative

Copper catalysis offers a more economical alternative to palladium for the synthesis of indazoles, particularly from o-haloaryl N-sulfonylhydrazones.[9][10][11]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles

-

Materials: o-Chlorinated arylhydrazone (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.22 eq), KOH (2.0 eq), DMF.

-

Procedure:

-

To a dried Schlenk tube under a nitrogen atmosphere, add the arylhydrazone, CuI, 1,10-phenanthroline, and KOH.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-48 hours.

-

After cooling, add ethyl acetate and pass the mixture through a short silica gel column.

-

Wash the eluate with water and brine, then dry and concentrate.

-

Purify the product by column chromatography.[9]

-

Rhodium-Catalyzed C-H Activation Strategies

Rhodium catalysis has enabled the development of elegant C-H activation strategies for indazole synthesis, offering novel bond disconnections. A notable example is the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.

Mechanism of Rhodium-Catalyzed C-H Activation for 2H-Indazole Synthesis:

The proposed mechanism involves the rhodium-catalyzed ortho-C-H activation of the azobenzene, directed by the azo group. The resulting rhodacycle then adds to the aldehyde, followed by an intramolecular cyclization and aromatization to yield the 2H-indazole.

Part 4: Contemporary Metal-Free and Cycloaddition Strategies

In the quest for more sustainable and efficient synthetic methods, metal-free and cycloaddition reactions have gained prominence in recent years.

Oxidative C-N Bond Formation

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can mediate the oxidative intramolecular C-N bond formation from arylhydrazones to afford 1H-indazoles under metal-free conditions.[12]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

-

Materials: Arylhydrazone (1.0 eq), PIFA (1.2 eq), Dichloromethane.

-

Procedure:

-

Dissolve the arylhydrazone in dichloromethane and cool to 0 °C.

-

Add PIFA portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate).

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the product by column chromatography.

-

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of arynes with 1,3-dipoles such as diazo compounds or sydnones provides a powerful and convergent route to substituted indazoles.[13][14][15] This approach allows for the rapid construction of the indazole core with good control over substitution patterns.

Experimental Protocol: Synthesis of 2H-Indazoles via Aryne-Sydnone Cycloaddition

-

Materials: o-(Trimethylsilyl)aryl triflate (1.2 eq), Sydnone (1.0 eq), Cesium Fluoride (2.0 eq), Acetonitrile.

-

Procedure:

-

To a solution of the sydnone in acetonitrile, add cesium fluoride.

-

Slowly add a solution of the o-(trimethylsilyl)aryl triflate in acetonitrile.

-

Stir the reaction at room temperature for several hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.[14]

-

Synthesis of Key Substituted Indazoles: 3-Aminoindazoles

3-Aminoindazoles are particularly important building blocks in medicinal chemistry. A common and efficient method for their synthesis involves the reaction of o-fluorobenzonitriles with hydrazine hydrate.[16][17][18]

Experimental Protocol: Synthesis of 3-Aminoindazoles

-

Materials: 2-Fluorobenzonitrile (1.0 eq), Hydrazine hydrate (3.0 eq), n-Butanol.

-

Procedure:

-

To a solution of the 2-fluorobenzonitrile in n-butanol, add hydrazine hydrate.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction to room temperature, which may induce precipitation of the product.

-

Collect the solid by filtration and wash with a cold solvent.[16]

-

Part 5: Application in Drug Development: Synthesis of the Indazole Core of Pazopanib

The synthesis of the indazole core of the anti-cancer drug Pazopanib provides a real-world example of the application of these synthetic methodologies. The innovator's route commences with 3-methyl-6-nitro-1H-indazole, which is then elaborated to the required N,2,3-trimethyl-2H-indazol-6-amine intermediate.[3][19]

Comparative Analysis of Synthetic Routes to the Pazopanib Indazole Moiety:

Alternative synthetic routes have been developed to improve efficiency and reduce costs. These often involve different starting materials or a varied sequence of transformations. A comparative analysis of these routes is crucial for process development in the pharmaceutical industry.[19][20][21]

| Route | Starting Material | Key Steps | Overall Yield | Reference |

| Innovator's Route | 3-Methyl-6-nitro-1H-indazole | N-methylation, Nitro reduction, Reductive amination | ~54% | [3] |

| Alternative Route 1 | 6-Bromo-2,3-dimethyl-2H-indazole | Buchwald-Hartwig amination | Higher | [19] |

Part 6: Conclusion and Future Perspectives

The synthesis of substituted indazoles has a rich history, evolving from classical, often harsh, methods to a diverse array of modern, efficient, and selective strategies. The development of transition-metal catalysis and, more recently, metal-free and cycloaddition reactions has significantly expanded the accessibility of this privileged scaffold for drug discovery and development.

Future research in this field will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of photoredox catalysis, flow chemistry, and biocatalysis holds great promise for further advancing the synthesis of complex indazole derivatives. As our understanding of the biological roles of indazoles continues to grow, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to drive progress in this exciting area of chemical science.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 9. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. 2H-Indazole synthesis [organic-chemistry.org]

- 14. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 18. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. preprints.org [preprints.org]

- 21. rroij.com [rroij.com]

Methodological & Application

Application Notes & Protocols: Optimizing the Heck Reaction for 3-Iodo-6-methoxy-1H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction: Strategic Functionalization of the Indazole Core

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for developing novel drug candidates and exploring structure-activity relationships (SAR). The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene enables the introduction of diverse alkenyl substituents onto aromatic and heteroaromatic rings, including the C-3 position of indazoles.[4][5] For this discovery, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were jointly awarded the 2010 Nobel Prize in Chemistry.[1]

This document provides a comprehensive guide to the application of the Heck reaction to 3-iodo-6-methoxy-1H-indazole. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, provide detailed, field-proven protocols, and offer troubleshooting guidance to ensure successful implementation in your research endeavors.

The Heck Reaction: Mechanistic Insights

The efficacy of the Heck reaction hinges on a finely tuned catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2] A thorough understanding of this cycle is crucial for rational optimization and troubleshooting.

The cycle proceeds through several distinct, sequential steps:

-

Catalyst Activation: Most Heck reactions employ a stable palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active 14-electron Pd(0) species, typically L₂Pd(0) where L is a phosphine ligand.[6][7][8] This reduction can be mediated by phosphine ligands, amines, or the solvent itself.[8][9]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound.[1][4][10] This is often the rate-determining step and results in a square planar Pd(II) complex. The high reactivity of the C-I bond makes iodo-indazoles excellent substrates for this transformation.[11]

-

Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][4][10]

-

β-Hydride Elimination: For the product to be released, a hydrogen atom on a carbon adjacent (beta) to the palladium must be accessible. A syn β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming the substituted alkene product and a hydridopalladium(II) complex (H-Pd-X).[1][4][10]

-

Catalyst Regeneration: A base is essential to complete the catalytic cycle.[5][6] It reacts with the hydridopalladium(II) complex, neutralizing the generated acid (HI) and reductively eliminating the palladium to regenerate the active Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

Success in the Heck reaction requires careful consideration of several key parameters. For the specific case of this compound, the following factors are critical.

The Indazole Substrate: The Importance of N-Protection

The acidic N-H proton of the indazole ring can interfere with the catalytic cycle, leading to catalyst inhibition or undesired side reactions.[12] While some cross-coupling reactions on 3-iodoindazoles can proceed without protection, Heck couplings often show lower efficiency and yield unwanted by-products.[13] Therefore, N-protection is strongly recommended to ensure reproducibility and high yields. Common protecting groups like tetrahydropyran (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) are effective.

Catalyst System: Palladium Source and Ligands

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a robust, common, and cost-effective precatalyst.[1] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, though Pd(OAc)₂ is often more efficient as a precursor.[6][7] Catalyst loading is typically low, ranging from 1-5 mol%.

-

Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) active species and modulating its reactivity.[14]

-

Monodentate Ligands: For highly reactive aryl iodides, simple monodentate phosphines like triphenylphosphine (PPh₃) or the more electron-rich tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient.

-